4-(4-Bromo-2-fluorophenyl)tetrahydro-2H-pyran
Overview
Description
4-(4-Bromo-2-fluorophenyl)tetrahydro-2H-pyran is a halogenated heterocyclic compound It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-fluorophenyl)tetrahydro-2H-pyran typically involves the reaction of 4-bromo-2-fluorophenylboronic acid with tetrahydro-2H-pyran-4-yl triflate under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-fluorophenyl)tetrahydro-2H-pyran can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products, respectively.
Scientific Research Applications
4-(4-Bromo-2-fluorophenyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)tetrahydro-2H-pyran is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms may enhance its binding affinity and specificity for these targets, thereby modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyltetrahydropyran: Similar in structure but lacks the fluorine atom.
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar in structure but has an oxygen atom instead of a fluorine atom on the phenyl ring.
3-Bromotetrahydro-2H-pyran: Similar in structure but the bromine atom is located on the tetrahydro-2H-pyran ring.
Uniqueness
4-(4-Bromo-2-fluorophenyl)tetrahydro-2H-pyran is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can impart distinct chemical and biological properties. This dual halogenation can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPVOLPBRRNFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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